Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-
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Overview
Description
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of phosphonic acid groups attached to a 1,4-phenylenebis(aminomethylene) backbone. This compound is known for its versatility and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, typically involves the reaction of 1,4-phenylenediamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an intermediate aminomethylphosphonic acid, which is then further reacted to form the final product. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of aminomethylphosphonic acid derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, aminomethylphosphonic acids, and substituted phosphonic acids. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, has numerous scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of organometallic complexes.
Biology: The compound has applications in the study of enzyme inhibition and as a probe for biological systems.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antiviral agents.
Mechanism of Action
The mechanism of action of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, involves its ability to interact with various molecular targets. The compound can form strong complexes with metal ions, which makes it effective as a chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, can be compared with other similar compounds such as:
Aminomethylphosphonic acid: This compound has a similar structure but lacks the 1,4-phenylenebis backbone.
Nitrilotris(methylenephosphonic acid): This compound has three phosphonic acid groups attached to a nitrogen atom, making it a more potent chelating agent.
Glyphosate: A widely used herbicide that contains a phosphonic acid group and is structurally similar to aminomethylphosphonic acid
The uniqueness of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
85416-95-1 |
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Molecular Formula |
C8H14N2O6P2 |
Molecular Weight |
296.15 g/mol |
IUPAC Name |
[amino-[4-[amino(phosphono)methyl]phenyl]methyl]phosphonic acid |
InChI |
InChI=1S/C8H14N2O6P2/c9-7(17(11,12)13)5-1-2-6(4-3-5)8(10)18(14,15)16/h1-4,7-8H,9-10H2,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
ISDVDSSFRTYFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(N)P(=O)(O)O)C(N)P(=O)(O)O |
Origin of Product |
United States |
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